molecular formula C10H10O4 B100416 4-(Acetoxymethyl)benzoic acid CAS No. 15561-46-3

4-(Acetoxymethyl)benzoic acid

Cat. No.: B100416
CAS No.: 15561-46-3
M. Wt: 194.18 g/mol
InChI Key: DLMONAQGOXNQGP-UHFFFAOYSA-N
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Description

4-(Acetoxymethyl)benzoic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, where the carboxyl group is substituted with an acetoxymethyl group at the para position

Scientific Research Applications

4-(Acetoxymethyl)benzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of polymers and other materials.

    Pharmaceuticals: Investigated for potential use in drug development due to its structural similarity to biologically active compounds.

    Analytical Chemistry: Utilized in various analytical techniques to study reaction mechanisms and compound properties.

Safety and Hazards

Benzoic acid, a related compound, is known to cause skin irritation and serious eye damage. It can also cause damage to organs through prolonged or repeated exposure if inhaled . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetoxymethyl)benzoic acid typically involves the acetylation of 4-hydroxybenzoic acid. The procedure is as follows :

    Starting Materials: 4-hydroxybenzoic acid and acetic anhydride.

    Catalyst: Concentrated sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to handle larger quantities. The process involves the same starting materials and catalysts, with adjustments made to accommodate industrial equipment and safety protocols.

Chemical Reactions Analysis

Types of Reactions

4-(Acetoxymethyl)benzoic acid undergoes various chemical reactions, including:

    Esterification: The acetoxymethyl group can participate in esterification reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield 4-hydroxymethylbenzoic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.

    Esterification: Requires alcohols and acid catalysts such as sulfuric acid.

    Substitution: Common reagents include halogens and nitrating agents under acidic conditions.

Major Products

    Hydrolysis: Produces 4-hydroxymethylbenzoic acid.

    Esterification: Forms various esters depending on the alcohol used.

    Substitution: Yields substituted benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic Acid: The precursor to 4-(Acetoxymethyl)benzoic acid, differing by the presence of a hydroxyl group instead of an acetoxymethyl group.

    4-Methylbenzoic Acid: Similar structure but with a methyl group instead of an acetoxymethyl group.

    4-Acetoxybenzoic Acid: Similar ester functionality but lacks the methylene bridge.

Uniqueness

This compound is unique due to the presence of both an ester and a benzoic acid moiety, allowing it to participate in a wide range of chemical reactions. Its structural features make it a valuable intermediate in organic synthesis and material science applications.

Properties

IUPAC Name

4-(acetyloxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMONAQGOXNQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427390
Record name 4-(Acetoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15561-46-3
Record name 4-(Acetoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Triethylamine (15.4 ml, 110.4 mmol) was added to a solution of aldehyde (2) (12.57 g, 92.4 mmol) in THF (50 ml) and cooled to 0° C. Acetyl chloride (7.91 g, 110.4 mmol) was then gradually added over 25 minutes, and the mixture was then left to stir for two hours at room temperature. After one hour, ethyl acetate (200 ml) was added and the solution washed with sodium carbonate (100 ml), HCl (17%, 50 ml) and water (100 ml) respectively. The organic layer was then dried over sodium sulfate and the solvent removed under reduced pressure to give an oil which crystallised when cooled. Re-crystallisation in methanol-hexane gave light yellow crystals.
Quantity
15.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
12.57 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
7.91 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-[acetyloxy-methyl]benzaldehyde (15.3 g, 86.5 mmol) in acetone (250 ml) was then reacted with Jones reagent (33.0 ml, a three-fold excess) while stirring (exothermal reaction). This was stirred for 2 h before filtering out the green solid. The green solid was then dried under reduced pressure and dissolved in ethyl acetate (400 ml) and washed with sodium carbonate solution and water until neutral. After removal of solvent, a crop of yellow crystals (13.3 g) was obtained which was then recrystallised in chloroform-hexane to give a white crystal (3) (12.62 g, 76%). m.p. 120-123° C.; Rf 0.29 (1:1 Hexane-ether v/v).
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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